2-bromo-2,4,4-trimethylpentane

Description

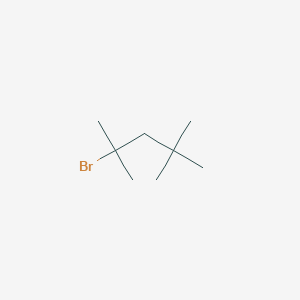

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJACJNGROKNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465750 | |

| Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62574-65-6 | |

| Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-bromo-2,4,4-trimethylpentane from 2,2,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-2,4,4-trimethylpentane from its parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane). The core of this transformation lies in the free-radical bromination reaction, a cornerstone of synthetic organic chemistry for the functionalization of alkanes. This document details the underlying reaction mechanism, a representative experimental protocol, and the physicochemical and spectroscopic properties of the target molecule. The high regioselectivity of the bromination reaction, favoring the substitution of the tertiary hydrogen atom, is a key focus. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance clarity and practical application in a research and development setting.

Introduction

This compound, also known as tert-octyl bromide, is a valuable tertiary alkyl halide intermediate in organic synthesis. Its sterically hindered nature and the presence of a reactive carbon-bromine bond make it a useful precursor for the introduction of the 2,4,4-trimethylpentyl group in the synthesis of more complex molecules, including potential pharmaceutical candidates and specialty chemicals. The synthesis from the readily available and inexpensive starting material, 2,2,4-trimethylpentane, is achieved through a well-established free-radical halogenation process.[1][2][3] This guide elucidates the critical aspects of this synthesis for laboratory application.

Reaction Mechanism: Free-Radical Bromination

The synthesis of this compound from 2,2,4-trimethylpentane proceeds via a free-radical chain reaction mechanism.[2][3] This process is typically initiated by thermal or photochemical means and involves three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an input of energy, usually in the form of ultraviolet (UV) light or heat.[1][2][3]

-

Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the 2,2,4-trimethylpentane molecule to form hydrogen bromide (HBr) and a 2,4,4-trimethylpentyl radical. Due to the higher stability of tertiary radicals compared to secondary and primary radicals, the hydrogen atom at the tertiary carbon (C2) is abstracted preferentially.[1][2][3] The resulting tertiary radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two 2,4,4-trimethylpentyl radicals, or a 2,4,4-trimethylpentyl radical and a bromine radical.

The high selectivity of bromination for the most substituted carbon atom is a key feature of this reaction, leading to this compound as the major product.[1][2]

Figure 1: Free-Radical Bromination Mechanism.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Property | 2,2,4-Trimethylpentane (Starting Material) | This compound (Product) |

| IUPAC Name | 2,2,4-Trimethylpentane | This compound |

| Synonyms | Isooctane | tert-Octyl bromide |

| CAS Number | 540-84-1 | 62574-65-6 |

| Molecular Formula | C₈H₁₈ | C₈H₁₇Br |

| Molecular Weight | 114.23 g/mol | 193.12 g/mol [4][5] |

| Appearance | Colorless liquid | Not available (expected to be a colorless to pale yellow liquid) |

| Boiling Point | 99.2 °C | Not available (predicted to be higher than the starting material) |

| Density | 0.692 g/cm³ | Not available |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity | Assignment |

| ¹H NMR | ~1.0 (s, 9H) | -C(CH₃)₃ |

| ~1.7 (s, 6H) | -C(Br)(CH₃)₂ | |

| ~2.0 (s, 2H) | -CH₂- | |

| ¹³C NMR | ~31 | -C(C H₃)₃ |

| ~32 | -C (CH₃)₃ | |

| ~35 | -C(Br)(C H₃)₂ | |

| ~55 | -C H₂- | |

| ~70 | -C (Br)(CH₃)₂ | |

| IR | 2960-2850 cm⁻¹ (strong) | C-H stretching (alkane) |

| 1470-1450 cm⁻¹ (medium) | C-H bending (CH₂) | |

| 1390-1365 cm⁻¹ (medium) | C-H bending (gem-dimethyl) | |

| 650-550 cm⁻¹ (strong) | C-Br stretching |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on general methods for photochemical bromination of alkanes and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Equipment:

-

2,2,4-Trimethylpentane (reagent grade)

-

Bromine (Br₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

UV lamp (e.g., sunlamp or mercury vapor lamp)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place 2,2,4-trimethylpentane. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to a gas outlet to vent the HBr gas produced during the reaction to a basic scrubber. Position a UV lamp to irradiate the flask.

-

Bromination: Begin stirring the 2,2,4-trimethylpentane and start the flow of cooling water through the condenser. From the dropping funnel, add bromine (Br₂) dropwise to the reaction mixture while irradiating with the UV lamp. The addition should be slow to control the reaction rate and prevent the accumulation of unreacted bromine. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint persistent bromine color is observed.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. After the addition is complete, continue to stir and irradiate the mixture for a period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining HBr and unreacted Br₂), water, and brine. During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the dried organic layer to remove the drying agent.

-

Remove the solvent (unreacted 2,2,4-trimethylpentane) using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction corresponding to the boiling point of this compound.

-

Figure 2: Synthesis Workflow.

Safety Considerations

-

Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen Bromide (HBr): Hydrogen bromide is a corrosive gas that is evolved during the reaction. The reaction should be set up to vent the HBr gas to a basic scrubber.

-

UV Light: Protect eyes and skin from exposure to UV radiation.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting the experiment.

Conclusion

The synthesis of this compound from 2,2,4-trimethylpentane via free-radical bromination is a straightforward and highly regioselective reaction. The preference for the formation of the tertiary bromide makes this a reliable method for producing this valuable synthetic intermediate. This guide provides the essential theoretical and practical information for researchers and professionals to successfully perform and understand this synthesis. While experimental data for the product is not widely published, the provided protocol and predicted spectroscopic data offer a solid foundation for laboratory work.

References

In-Depth Analysis of Predicted ¹H and ¹³C NMR Spectra for 2-bromo-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-2,4,4-trimethylpentane. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction tools to offer valuable insights into the structural characterization of this halogenated alkane. The following sections present the predicted spectral data in a structured format, outline the prediction methodology, and visualize the molecular structure and its correlation to the NMR signals.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on computational algorithms that analyze the molecule's topology and electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -C(CH₃)₂Br (C2-Methyls) | 1.85 | Singlet | 6H |

| -CH₂- (C3-Methylene) | 2.10 | Singlet | 2H |

| -C(CH₃)₃ (C4-t-Butyl) | 1.15 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-C (CH₃)₃) | 31.5 |

| C2 (-C (CH₃)₂Br) | 70.0 |

| C3 (-C H₂-) | 55.0 |

| C4 (-C (CH₃)₃) | 35.0 |

| C5 (-C(C H₃)₂Br) | 34.0 |

| C6, C7, C8 (-C(C H₃)₃) | 32.0 |

Prediction Methodology

The ¹H and ¹³C NMR spectra were predicted using computational models. The methodology employed is as follows:

-

Structure Input : The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound, CC(C)(Br)CC(C)(C)C, was used as the input for the prediction engine.

-

Prediction Algorithm : A combination of database- and increment-based prediction algorithms was utilized. These algorithms compare the local chemical environments of the input structure with a large database of experimentally determined NMR spectra and apply empirical rules to estimate the chemical shifts.

-

Solvent Conditions : The predictions were simulated for a standard NMR solvent, deuterated chloroform (B151607) (CDCl₃), which is a common choice for non-polar organic molecules.

-

Reference Standard : All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

It is important to note that while predicted data provides a strong indication of the expected spectral features, experimental verification is recommended for definitive structural confirmation.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical relationship between its unique proton and carbon environments and their predicted NMR signals.

Caption: Molecular structure of this compound.

Caption: Correlation of molecular structure with predicted NMR signals.

An In-depth Technical Guide to tert-Octyl Bromide: IUPAC Nomenclature, Synonyms, and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-octyl bromide, a halogenated organic compound. The guide details its systematic and common nomenclature, key physical and chemical properties, and outlines a fundamental experimental protocol for its synthesis. Furthermore, it visualizes the synthetic pathway and a characteristic reaction mechanism to facilitate a deeper understanding for its application in research and development.

IUPAC Nomenclature and Synonyms

The term "tert-octyl bromide" is a common name that refers to a specific branched isomer of bromooctane. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-bromo-2,4,4-trimethylpentane .[1][2] This name is derived from the longest carbon chain, which is a pentane (B18724) substituted with a bromine atom and three methyl groups at positions 2, 2, and 4, respectively.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogues. These include:

Clarity in nomenclature is critical for accurate scientific communication and procurement. While "tert-octyl bromide" is widely used, "this compound" is the unambiguous, systematic designation.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental setups, predicting reactivity, and ensuring safe handling. The data presented are primarily computed estimates.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₇Br | [1][2] | |

| Molecular Weight | 193.12 | g/mol | [1][2] |

| Exact Mass | 192.05136 | Da | [1][2] |

| XLogP3 | 3.7 | [2] | |

| Hydrogen Bond Donor Count | 0 | [2] | |

| Hydrogen Bond Acceptor Count | 0 | [2] | |

| Rotatable Bond Count | 2 | [2] | |

| Complexity | 87.2 | [2] |

Experimental Protocols

Synthesis of this compound via Free Radical Bromination

A common method for the preparation of this compound is the free radical bromination of 2,2,4-trimethylpentane (B7799088) (iso-octane).[3] This reaction proceeds via a chain mechanism involving the selective substitution of a hydrogen atom with a bromine atom. The tertiary hydrogen at the C2 position is preferentially substituted due to the higher stability of the resulting tertiary free radical intermediate.[3]

Materials:

-

2,2,4-trimethylpentane

-

Bromine (Br₂)

-

A source of UV light or heat (e.g., a sunlamp or a heat lamp)

-

An inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

-

Aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

-

Distillation apparatus

Procedure:

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to form two bromine radicals. This is achieved by exposing the reaction mixture to UV light or heat.[3]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the C2 position of 2,2,4-trimethylpentane, forming a stable tertiary free radical and hydrogen bromide (HBr).[3]

-

The tertiary free radical then reacts with a molecule of bromine to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3]

-

-

Termination: The reaction is terminated when two free radicals combine.[3] This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a tertiary alkyl radical.

-

Work-up:

-

After the reaction is complete (indicated by the disappearance of the reddish-brown color of bromine), the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is then washed with water and dried over an anhydrous drying agent like magnesium sulfate.

-

The final product is purified by distillation.

-

Visualizations

Synthesis Pathway: Free Radical Bromination

The following diagram illustrates the key steps in the synthesis of this compound from 2,2,4-trimethylpentane.

Caption: Free radical bromination of 2,2,4-trimethylpentane.

Reaction Mechanism: SN1 Nucleophilic Substitution

Tertiary alkyl halides like this compound are prone to undergo SN1 (unimolecular nucleophilic substitution) reactions, especially in the presence of a weak nucleophile and a polar protic solvent. This two-step mechanism involves the formation of a carbocation intermediate.

References

An In-depth Technical Guide to the Mechanism of Free Radical Bromination of Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free radical bromination is a cornerstone of organic synthesis, providing a powerful method for the functionalization of otherwise inert alkanes. This regioselective halogenation reaction proceeds via a well-established chain mechanism involving initiation, propagation, and termination steps. Understanding the intricacies of this mechanism, including its kinetics, selectivity, and stereochemical outcomes, is paramount for its effective application in complex molecule synthesis, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the core principles of free radical bromination, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism: A Three-Act Play

The free radical bromination of an alkane is a chain reaction that can be conceptually divided into three distinct phases: initiation, propagation, and termination. The overall transformation involves the substitution of a hydrogen atom on an alkane with a bromine atom.[1][2]

Initiation: The Spark

The reaction is initiated by the homolytic cleavage of the bromine-bromine (Br-Br) bond to generate two bromine radicals (Br•). This step requires an external energy source, typically ultraviolet (UV) light or heat.[1][2][3][4] The relatively weak Br-Br bond makes this process energetically accessible.

Propagation: The Chain Reaction

The propagation phase consists of two key steps that constitute the chain reaction.[1][2][3]

-

Step 1: Hydrogen Abstraction. A highly reactive bromine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (H-Br) and an alkyl radical (R•).[1][2][3] This is the rate-determining step of the overall reaction and dictates the regioselectivity.

-

Step 2: Halogenation. The newly formed alkyl radical reacts with a molecule of bromine (Br₂) to yield the alkyl bromide (R-Br) and a new bromine radical.[1][2][3] This newly generated bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination: The End of the Line

The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[1][2][3] This can occur in several ways:

-

Combination of two bromine radicals to reform bromine (Br₂).

-

Combination of an alkyl radical and a bromine radical to form the alkyl bromide product.

-

Combination of two alkyl radicals to form a new alkane (R-R).

Termination steps become more probable as the concentration of radical species increases and the concentration of reactants decreases.

Visualizing the Mechanism

The logical progression of the free radical bromination mechanism can be effectively visualized using a directed graph.

Caption: The three stages of free radical bromination.

Quantitative Data: Energetics and Selectivity

The regioselectivity of free radical bromination is governed by the stability of the alkyl radical intermediate formed during the hydrogen abstraction step. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This stability trend is reflected in the bond dissociation energies (BDEs) of the C-H bonds and the relative rates of reaction.

Table 1: Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) |

| Br-Br | 46 |

| H-Br | 87.5 |

| Primary C-H | ~98 |

| Secondary C-H | ~95 |

| Tertiary C-H | ~93 |

Table 2: Relative Rates of Bromination at 127 °C

| C-H Bond Type | Relative Rate of Abstraction |

| Primary (1°) | 1 |

| Secondary (2°) | 82 |

| Tertiary (3°) | 1640 |

The significantly higher rate of hydrogen abstraction from tertiary and secondary positions underscores the high selectivity of bromination. This is a direct consequence of the endothermic nature of the hydrogen abstraction step, where the transition state more closely resembles the products (alkyl radical and HBr), making the stability of the radical a dominant factor.

Stereochemistry: A Racemic Outcome

When the free radical bromination of an alkane leads to the formation of a new stereocenter, a racemic mixture of enantiomers is typically obtained.[1][2][5] This is because the intermediate alkyl radical is trigonal planar, and the subsequent attack by bromine can occur with equal probability from either face of the radical.[1][5] If the starting material already contains a stereocenter that is not involved in the reaction, a mixture of diastereomers will be formed.[1]

Experimental Protocols

The following provides a generalized protocol for the free radical bromination of an alkane and a workflow for monitoring the reaction and analyzing the products.

General Experimental Procedure

Materials:

-

Alkane

-

Bromine (Br₂) or N-Bromosuccinimide (NBS) as a bromine source

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

UV lamp or heat source

-

Apparatus for reflux and/or inert atmosphere

Procedure:

-

Dissolve the alkane in the inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

For reactions initiated by UV light, position a UV lamp to irradiate the flask.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture. The addition is typically done dropwise to control the reaction rate and temperature.

-

If using heat, gently reflux the mixture.

-

Monitor the reaction progress by observing the disappearance of the characteristic reddish-brown color of bromine.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any unreacted bromine.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude alkyl bromide.

-

Purify the product by distillation or chromatography.

Experimental Workflow and Analysis

References

- 1. Stereochemistry of Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Free-Radical Halogenation Lab Report - 871 Words | Cram [cram.com]

- 5. 9.5 Stereochemistry for the Halogenation of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide on the Stability of the Tertiary Carbocation from 2-bromo-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbocation Stability

Carbocations are highly reactive intermediates characterized by a positively charged carbon atom. Their stability is a critical factor in determining the reaction pathways and rates of numerous organic reactions, including nucleophilic substitution (S_N1) and elimination (E1) reactions. The stability of a carbocation is primarily governed by the electronic effects of its substituents, which can delocalize the positive charge and lower the overall energy of the species. Generally, carbocation stability increases in the order of methyl < primary < secondary < tertiary.[1] This guide provides a detailed analysis of the stability of the tertiary carbocation formed from 2-bromo-2,4,4-trimethylpentane, a classic example of a sterically hindered tertiary alkyl halide.

Formation of the 2,4,4-trimethyl-2-pentyl Cation

The 2,4,4-trimethyl-2-pentyl cation is typically generated in solution via the heterolytic cleavage of the carbon-bromine bond in its precursor, this compound. This process, often facilitated by a polar protic solvent, is the rate-determining step in S_N1 and E1 reactions.

Caption: Formation of the 2,4,4-trimethyl-2-pentyl cation.

Factors Stabilizing the 2,4,4-trimethyl-2-pentyl Cation

The notable stability of the 2,4,4-trimethyl-2-pentyl cation can be attributed to two primary electronic effects: the inductive effect and hyperconjugation.[2][3]

Inductive Effect

The alkyl groups attached to the carbocation center are electron-donating.[2] They inductively push electron density towards the positively charged carbon, thereby delocalizing and diminishing the positive charge.[1][3] In the 2,4,4-trimethyl-2-pentyl cation, the carbocationic carbon is bonded to a methyl group, an ethyl group, and a bulky tert-butyl group, all of which contribute to this stabilizing effect.

Hyperconjugation

Hyperconjugation is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty non-bonding p-orbital.[4] This interaction delocalizes the positive charge by allowing the electrons from the adjacent sigma bonds to be shared with the vacant p-orbital of the carbocationic carbon. The 2,4,4-trimethyl-2-pentyl cation has multiple adjacent C-H and C-C bonds that can participate in hyperconjugation, significantly contributing to its stability. The greater the number of possible hyperconjugative structures, the more stable the carbocation.[4]

Caption: Inductive effect and hyperconjugation stabilizing the carbocation.

Potential for Carbocation Rearrangements

Despite its tertiary nature, the 2,4,4-trimethyl-2-pentyl cation can potentially undergo rearrangement to form an even more stable carbocation, if possible. However, in this specific case, any rearrangement via a 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation. Therefore, the initially formed tertiary carbocation is the most stable and is unlikely to rearrange further.

It is important to note that carbocation rearrangements are common when a less stable carbocation can rearrange to a more stable one. For instance, a secondary carbocation will readily rearrange to a tertiary carbocation via a hydride or alkyl shift if a hydrogen or alkyl group is present on an adjacent carbon.

Caption: Hypothetical, unfavorable rearrangements of the carbocation.

Experimental Determination of Stability

The stability of a carbocation is often inferred from the rate of its formation in solvolysis reactions. A more stable carbocation will form faster, leading to a higher reaction rate.

Experimental Protocol: Solvolysis of this compound

This protocol is adapted from the well-established method for the solvolysis of 2-bromo-2-methylpropane.

Objective: To determine the relative rate of solvolysis of this compound by monitoring the production of HBr.

Materials:

-

This compound

-

Solvent (e.g., 80:20 ethanol:water)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Bromothymol blue indicator

-

Burettes, pipettes, flasks, and a stopwatch

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

In a separate flask, add a known volume of the solvent and a few drops of bromothymol blue indicator.

-

Add a small, precise volume of the standardized NaOH solution to the flask, which should turn the solution blue.

-

Initiate the reaction by adding a known volume of the this compound solution to the flask and start the stopwatch simultaneously.

-

The solvolysis reaction will produce HBr, which will neutralize the NaOH. Record the time it takes for the indicator to turn from blue to yellow.

-

Immediately add another precise aliquot of the NaOH solution, and the solution will turn blue again.

-

Continue this process for several aliquots, recording the time for each color change.

Data Analysis: The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time. The rate constant can then be calculated from the integrated rate law for a first-order reaction. By comparing the rate constant for this compound with that of other alkyl halides under the same conditions, the relative stability of the corresponding carbocations can be established.

Quantitative Data Presentation

| Alkyl Bromide | Classification | Relative Rate of Solvolysis (80% ethanol, 25°C) |

| Methyl bromide | Methyl | 1 |

| Ethyl bromide | Primary | 1 |

| Isopropyl bromide | Secondary | 11.6 |

| tert-Butyl bromide | Tertiary | 1.2 x 10⁶ |

Data is illustrative of the general trend in carbocation stability.

The data clearly shows that the tertiary alkyl bromide reacts orders of magnitude faster than the secondary, primary, and methyl bromides, confirming the significantly greater stability of the tertiary carbocation intermediate. Given that this compound also forms a tertiary carbocation, a similarly high rate of solvolysis is expected.

References

steric hindrance effects in tertiary alkyl halides

An In-depth Technical Guide to Steric Hindrance Effects in Tertiary Alkyl Halides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Steric hindrance is a foundational concept in organic chemistry that describes the influence of the spatial arrangement of atoms on reaction rates and pathways. In the context of tertiary alkyl halides, steric effects are not merely influential; they are dictatorial, fundamentally precluding certain mechanistic pathways while favoring others. The bulky nature of the tertiary substrate, with three alkyl groups attached to the alpha-carbon, creates a sterically congested environment that governs its reactivity. This guide provides a comprehensive technical examination of how steric hindrance dictates the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions. It summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the core mechanistic pathways to offer a thorough resource for professionals in chemical and pharmaceutical research.

Introduction to Steric Hindrance

Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups within a molecule that are in close proximity.[1] This interaction increases the potential energy of a conformation or transition state, thereby affecting reaction kinetics. In substitution and elimination reactions, the size and branching of the alkyl groups attached to the electrophilic carbon atom can significantly hinder the approach of a nucleophile or base.[2][3] For tertiary alkyl halides (R₃CX), the alpha-carbon (the carbon bonded to the halogen) is bonded to three other carbon atoms, creating a highly crowded environment that is central to its chemical behavior.[4]

The Steric Landscape of Tertiary Alkyl Halides

The defining structural feature of a tertiary alkyl halide is the substitution pattern of the alpha-carbon. This high degree of substitution has two primary consequences that are in direct opposition:

-

Shielding of the Electrophilic Carbon: The three alkyl groups effectively block the pathways for a nucleophile to attack the alpha-carbon directly.[1][5]

-

Stabilization of a Carbocation Intermediate: The same alkyl groups, through their electron-donating inductive effects, are highly effective at stabilizing a positive charge on the alpha-carbon should the leaving group depart.[6]

These two factors are the primary drivers for the reaction pathways available to tertiary alkyl halides.

Reaction Pathways Dictated by Steric Hindrance

The competition between substitution and elimination is paramount in the chemistry of tertiary alkyl halides. Steric hindrance is the key factor that determines the outcome.

The Prohibition of the SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction is definitively ruled out for tertiary alkyl halides.[7][8][9] The SN2 mechanism requires a backside attack by the nucleophile on the alpha-carbon, occurring in a single, concerted step where the nucleophile forms a bond as the leaving group departs.[2] In a tertiary substrate, the three alkyl groups completely obstruct the trajectory for this backside approach.[1][3] Any attempt by a nucleophile to reach the alpha-carbon is met with significant steric repulsion, making the energy of the SN2 transition state prohibitively high.[2] Consequently, tertiary alkyl halides are considered practically inert to the SN2 mechanism.[8][9]

Unimolecular Pathways: SN1 and E1 Competition

In the absence of a strong base, tertiary alkyl halides readily undergo unimolecular reactions (SN1 and E1) because they can form a relatively stable tertiary carbocation intermediate.[6][10]

The mechanism proceeds in two steps:

-

Rate-Determining Step: The C-X bond breaks heterolytically, and the leaving group departs, forming a planar sp²-hybridized carbocation. This step is slow and is the rate-limiting step of the reaction. Steric hindrance can accelerate this step by relieving some of the strain present in the tetrahedral sp³-hybridized starting material.[6]

-

Fast Step: The carbocation intermediate is then attacked by a nucleophile (SN1 pathway) or deprotonated at a beta-carbon by a weak base (E1 pathway).[11]

Because the SN1 and E1 reactions share a common carbocation intermediate, they are almost always competing pathways.[12] These reactions are favored by weak nucleophiles and weak bases, such as water or alcohols (solvolysis reactions).[11][13] Increasing the temperature generally favors the elimination (E1) pathway over substitution (SN1).[14]

The E2 Pathway with Strong Bases

When a tertiary alkyl halide is treated with a strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuO⁻) or even a strong, non-bulky base (e.g., OH⁻, RO⁻), the bimolecular elimination (E2) reaction is the major pathway.[4][12]

In the E2 mechanism, the base abstracts a proton from a beta-carbon in a concerted step with the formation of a π-bond and the departure of the leaving group.[4] Steric hindrance at the alpha-carbon prevents the reagent from acting as a nucleophile (SN2), forcing it to act as a base at the more accessible peripheral beta-hydrogens.[4] Therefore, strong bases exclusively promote elimination over substitution in tertiary systems.[12]

The following flowchart provides a logical guide for predicting the reaction mechanism.

Quantitative Data Presentation

While precise reaction rates are highly dependent on specific reactants, solvents, and temperatures, general trends can be summarized. The effect of alkyl substitution on substitution and elimination pathways is profound.

Table 1: Relative Reaction Rates of Alkyl Halides in SN1 and SN2 Reactions

| Substrate Type | SN2 Relative Rate | SN1 Relative Rate | Rationale |

| Methyl (CH₃X) | ~30 | ~1 | Least sterically hindered for SN2; highly unstable carbocation for SN1. |

| Primary (1°) (RCH₂X) | 1 | ~1 | Low steric hindrance for SN2; unstable primary carbocation for SN1.[6] |

| Secondary (2°) (R₂CHX) | ~0.02 | ~12 | Significant steric hindrance for SN2; stabilized secondary carbocation for SN1. |

| Tertiary (3°) (R₃CX) | ~0 (Inert) | ~1,200,000 | Prohibitively high steric hindrance for SN2; most stable tertiary carbocation for SN1. [6][8] |

Note: Values are illustrative approximations to show trends.

Computational studies have further quantified the impact of steric hindrance on reaction barriers. As methylation on the alpha-carbon increases, the barrier for SN2 increases while the barrier for E2 decreases.

Table 2: Calculated Activation Free Energies (ΔG‡, kcal/mol) for SN2 vs. E2 Reactions

| Alkyl Halide | SN2 Barrier (ΔG‡) | E2 Barrier (ΔG‡) | ΔΔG‡ (E2 - SN2) |

| CH₃CH₂Cl (Primary) | 24.6 | 29.8 | +5.2 |

| (CH₃)₂CHCl (Secondary) | 27.2 | 27.6 | +0.4 |

| (CH₃)₃CCl (Tertiary) | 33.3 | 25.0 | -8.3 |

Data adapted from computational studies modeling reactions with CN⁻ as the nucleophile/base.[15] A positive ΔΔG‡ indicates SN2 is favored, while a negative value indicates E2 is favored.

Experimental Protocols

Verifying the effects of steric hindrance and determining product distributions requires well-defined experimental procedures.

Protocol: Kinetic Analysis of Tertiary Alkyl Halide Solvolysis (SN1/E1)

Objective: To determine the rate of reaction for a tertiary alkyl halide in a nucleophilic solvent (e.g., aqueous ethanol) and observe the first-order kinetics characteristic of the SN1/E1 mechanism.

Methodology:

-

Reaction Setup: Prepare a solution of the tertiary alkyl halide (e.g., tert-butyl chloride) in a solvent mixture (e.g., 50:50 ethanol (B145695)/water) at a constant temperature.

-

Initiation: Add a known, low concentration of the alkyl halide to the pre-heated solvent mixture to start the reaction.

-

Monitoring: The reaction produces H-X (e.g., HCl), which can be monitored over time.

-

Titration Method: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction in a cold solvent (e.g., acetone). Titrate the generated acid with a standardized solution of a weak base (e.g., sodium hydroxide) using an indicator.

-

Conductivity Method: Alternatively, monitor the increase in the electrical conductivity of the solution over time as ions (H⁺ and X⁻) are formed.

-

-

Data Analysis: Plot the concentration of the alkyl halide (calculated from the amount of acid produced) versus time. The data should fit a first-order rate law, confirming the unimolecular nature of the rate-determining step. The rate constant (k) can be extracted from the slope of the line in a plot of ln[R-X] vs. time.

Protocol: Product Distribution Analysis via GC-MS

Objective: To quantify the ratio of substitution (SN1) to elimination (E1/E2) products.

Methodology:

-

Reaction: Carry out the reaction of a tertiary alkyl halide with a chosen nucleophile/base (e.g., ethanol for SN1/E1, sodium ethoxide for E2) under controlled temperature for a set period.

-

Workup: Quench the reaction by adding cold water. Extract the organic products into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer to remove any remaining reactants or inorganic byproducts, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Sample Preparation: Carefully evaporate the solvent and prepare a dilute solution of the product mixture in a volatile solvent suitable for GC analysis (e.g., hexane).

-

GC-MS Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The Gas Chromatograph (GC) will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase. The retention time of each peak can be compared to known standards to identify the substitution and elimination products.[4]

-

The Mass Spectrometer (MS) will fragment the molecules eluting from the GC column, providing a mass spectrum for each component. This allows for definitive structural identification by matching the fragmentation pattern to library data.

-

-

Quantification: The relative area of the peaks in the gas chromatogram corresponds to the relative molar amounts of each product, allowing for the calculation of the product ratio (e.g., % SN1 vs. % E1).[4]

Conclusion

For tertiary alkyl halides, steric hindrance is the single most important factor determining reactivity. It completely blocks the SN2 pathway, forcing reactions to proceed through either unimolecular (SN1/E1) or bimolecular elimination (E2) mechanisms. The choice between these pathways is then governed by the nature of the reagent: weak, non-basic nucleophiles favor the SN1/E1 route via a stable carbocation, while strong bases favor the E2 route by abstracting a sterically accessible beta-proton. A thorough understanding of these steric effects is crucial for predicting reaction outcomes and designing synthetic strategies in research and development.

References

- 1. youtube.com [youtube.com]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. embibe.com [embibe.com]

- 9. sarthaks.com [sarthaks.com]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

solubility characteristics of 2-bromo-2,4,4-trimethylpentane in various solvents

An In-Depth Technical Guide to the Solubility Characteristics of 2-Bromo-2,4,4-trimethylpentane

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as tert-octyl bromide). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile derived from fundamental chemical principles and data from analogous compounds. Furthermore, it offers a detailed experimental protocol for the precise, quantitative determination of this compound's solubility in various solvents. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge and practical methodologies required for the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a tertiary alkyl halide. Its molecular structure consists of a bulky, branched eight-carbon alkyl group with a bromine atom attached to a tertiary carbon. This structure, particularly the large nonpolar alkyl component, is the primary determinant of its physical properties and solubility behavior. Understanding its solubility is critical for a wide range of applications, including reaction medium selection, process design, purification, and formulation development.

Alkyl halides, as a class, exhibit predictable solubility patterns. They are typically soluble in organic solvents and have very low solubility in water.[1][2][3] This is because the energy required to overcome the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the alkyl halide.[4][5] In contrast, when mixed with organic solvents, the intermolecular forces (primarily London dispersion forces) being broken and formed are of similar strength, which facilitates dissolution.[1][2][4]

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle.[6] The molecule's large, nonpolar hydrocarbon structure dominates its overall character, making it lipophilic. While the carbon-bromine bond introduces a degree of polarity, its influence is significantly outweighed by the bulky alkyl group. Therefore, it is predicted to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar solvents, especially water.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Miscible | Solute and solvent have similar low polarity and interact favorably through London dispersion forces.[1][2][4] |

| Halogenated | Dichloromethane, Chloroform | Miscible | Similarities in polarity and the presence of halogen atoms promote miscibility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Highly Soluble | These solvents can effectively solvate the alkyl portion of the molecule, and their moderate polarity can interact with the C-Br bond. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderately Soluble | The high polarity of these solvents makes them less compatible with the large nonpolar alkyl group, limiting solubility. |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl groups of the alcohols can interact with the solute, but the hydrogen-bonding network of the solvent is somewhat disrupted.[3] |

| Polar Protic | Water | Insoluble | The large nonpolar structure cannot overcome the strong hydrogen bonding network of water, leading to very poor solubility.[1][2][4][5] |

Experimental Protocol: Quantitative Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a solvent.[7][8] The following protocol provides a reliable framework for this determination.

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Constant-temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID), High-Performance Liquid Chromatograph (HPLC-UV), or a simple gravimetric setup).

Methodology

-

Preparation of Solvent-Solute Mixture:

-

Add a measured volume of the solvent to several vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved liquid solute should be visible.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[9] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solute to separate.

-

To ensure complete separation of the excess solute, centrifuge the vials at a controlled temperature.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step removes any fine, suspended droplets of the undissolved solute.

-

-

Quantification:

-

Gravimetric Method: Weigh the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the solute is obtained.

-

Chromatographic Method (GC/HPLC): Prepare a series of calibration standards of this compound in the chosen solvent. Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range. Analyze the standards and the diluted sample using the appropriate chromatographic method.

-

-

Calculation and Reporting:

-

Calculate the concentration of the solute in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass fraction (%).

-

Visualization of Solubility Factors

The following diagram illustrates the logical relationship between the molecular properties of the solute and solvent, which ultimately determines the degree of solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. education.com [education.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-bromo-2,4,4-trimethylpentane, a valuable tertiary alkyl halide intermediate in organic synthesis. The document details the key precursors, reaction mechanisms, and, where available, analogous experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Core Synthesis Strategies

The synthesis of this compound can be approached from several key precursors, each with distinct advantages and mechanistic pathways. The primary strategies involve:

-

Free-Radical Bromination of an Alkane: Utilizing 2,2,4-trimethylpentane (B7799088) as the starting material, this method offers a direct route to the desired product.

-

Hydrobromination of Alkenes: Both 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) serve as viable precursors through the addition of hydrogen bromide.

-

Nucleophilic Substitution of an Alcohol: The tertiary alcohol, 2,4,4-trimethyl-2-pentanol (B108734), can be converted to the target alkyl bromide using various brominating agents.

Free-Radical Bromination of 2,2,4-Trimethylpentane

This method leverages the high selectivity of bromine radicals for tertiary hydrogens. The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat.

Reaction: (CH₃)₃CCH₂CH(CH₃)₂ + Br₂ --(hν or Δ)--> (CH₃)₃CCH₂CBr(CH₃)₂ + HBr

The stability of the tertiary radical intermediate at the C2 position heavily favors the formation of this compound as the major product.[1]

Signaling Pathway: Free-Radical Bromination

Caption: Free-radical bromination of 2,2,4-trimethylpentane.

Experimental Protocol

Work-up and Purification: The reaction mixture is typically washed with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by distillation.

Hydrobromination of 2,4,4-Trimethylpentenes

Both 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene are excellent precursors for the synthesis of this compound via the addition of hydrogen bromide (HBr).

From 2,4,4-Trimethyl-1-pentene (Markovnikov Addition)

The reaction of 2,4,4-trimethyl-1-pentene with HBr proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation at the C2 position. Subsequent attack by the bromide ion yields the desired product.

Reaction: (CH₃)₃CCH₂C(CH₃)=CH₂ + HBr → (CH₃)₃CCH₂CBr(CH₃)₂

From 2,4,4-Trimethyl-2-pentene (Markovnikov and Anti-Markovnikov Addition)

The hydrobromination of 2,4,4-trimethyl-2-pentene can be directed to the desired product under two different sets of conditions:

-

Markovnikov Addition (without peroxides): The mechanism is analogous to that of the 1-pentene (B89616) isomer, forming the stable tertiary carbocation at the C2 position, which is then attacked by the bromide ion.

-

Anti-Markovnikov Addition (with peroxides): In the presence of peroxides, the reaction proceeds through a free-radical chain mechanism. The bromine radical adds to the double bond to form the more stable tertiary radical at the C2 position. This radical then abstracts a hydrogen atom from HBr to yield this compound.[2]

Reaction: (CH₃)₃CCH=C(CH₃)₂ + HBr --(peroxides)--> (CH₃)₃CCH₂CBr(CH₃)₂

Signaling Pathway: Hydrobromination of Alkenes

Caption: Markovnikov and Anti-Markovnikov hydrobromination pathways.

Experimental Protocol (Analogous)

A general procedure for the anti-Markovnikov hydrobromination of olefins involves dissolving the alkene in a solvent like toluene, cooling the solution in an ice bath, and then adding a solution of HBr in the same solvent in the presence of a radical initiator such as AIBN. The reaction is typically stirred at a low temperature for a few hours.[3] Alternatively, a solution of 33% HBr in acetic acid can be used.[3]

Work-up and Purification: The reaction mixture is typically washed with water, a dilute solution of sodium bicarbonate, and brine. After drying the organic layer, the product is purified by distillation.

Nucleophilic Substitution of 2,4,4-Trimethyl-2-pentanol

The tertiary alcohol, 2,4,4-trimethyl-2-pentanol, can be readily converted to this compound via a nucleophilic substitution reaction, likely proceeding through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation.[4]

Using Hydrogen Bromide

Treatment of 2,4,4-trimethyl-2-pentanol with a strong acid like HBr leads to the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation, which is then attacked by the bromide ion.

Reaction: (CH₃)₃CCH₂C(OH)(CH₃)₂ + HBr → (CH₃)₃CCH₂CBr(CH₃)₂ + H₂O

Using Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is another effective reagent for converting tertiary alcohols to alkyl bromides. The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group. The bromide ion then attacks the carbon atom, displacing the leaving group in an Sₙ1-like fashion.

Reaction: 3 (CH₃)₃CCH₂C(OH)(CH₃)₂ + PBr₃ → 3 (CH₃)₃CCH₂CBr(CH₃)₂ + H₃PO₃

Signaling Pathway: Sₙ1 Substitution of a Tertiary Alcohol

Caption: Sₙ1 synthesis from 2,4,4-trimethyl-2-pentanol.

Experimental Protocol (Analogous)

A general procedure for the synthesis of a tertiary alkyl bromide from the corresponding alcohol involves the slow addition of concentrated sulfuric acid to a mixture of the alcohol and hydrobromic acid, often with cooling. The reaction mixture is then stirred for a period, followed by an aqueous work-up.

For the reaction with PBr₃, a general protocol involves dissolving the alcohol in an anhydrous aprotic solvent (like dichloromethane) and cooling the mixture in an ice bath. PBr₃, often in the presence of a weak base like pyridine (B92270) to neutralize the HBr byproduct, is then added slowly. The reaction is typically stirred for several hours.[5]

Work-up and Purification: The work-up for both methods involves washing the organic layer with water, a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and brine. The product is then dried over an anhydrous drying agent and purified by distillation.

Quantitative Data Summary

While specific yields for the synthesis of this compound are not extensively reported in the reviewed literature, the following table provides analogous quantitative data for similar reactions to offer a comparative perspective.

| Precursor | Reagents | Reaction Type | Analogous Yield |

| 2,2,4-Trimethylpentane | Br₂ / hν | Free-Radical Bromination | High (qualitative) |

| 2,4,4-Trimethyl-1-pentene | HBr | Electrophilic Addition | - |

| 2,4,4-Trimethyl-2-pentene | HBr, Peroxides | Radical Addition | - |

| 2,4,4-Trimethyl-2-pentanol | HBr / H₂SO₄ | Sₙ1 Substitution | - |

| 2,4,4-Trimethyl-2-pentanol | PBr₃ | Nucleophilic Substitution | - |

Purification of this compound

The final product from any of the above synthetic routes will likely require purification to remove unreacted starting materials, byproducts, and residual reagents.

General Purification Workflow:

-

Aqueous Work-up: The crude reaction mixture is transferred to a separatory funnel and washed sequentially with:

-

Water: to remove water-soluble impurities.

-

Saturated Sodium Bicarbonate Solution: to neutralize any remaining acidic components.

-

Brine (Saturated NaCl solution): to aid in the separation of the organic and aqueous layers and to remove residual water.

-

-

Drying: The organic layer is collected and dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration: The drying agent is removed by gravity filtration.

-

Distillation: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation. Given that tertiary alkyl halides can be susceptible to elimination at high temperatures, vacuum distillation is often preferred to lower the boiling point and minimize decomposition.

Experimental Workflow: Purification

Caption: General purification workflow for this compound.

References

CAS number and molecular formula of 2-bromo-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,4,4-trimethylpentane is a halogenated alkane that serves as a reagent and intermediate in organic synthesis. Its highly branched structure and the presence of a tertiary bromine atom influence its reactivity, making it a subject of interest in mechanistic studies. This document provides a concise overview of its chemical properties, synthesis, and potential applications based on available scientific information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 62574-65-6 | [1][2] |

| Molecular Formula | C8H17Br | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 193.12 g/mol | [1] |

| Synonyms | t-octyl bromide, Pentane, 2-bromo-2,4,4-trimethyl- | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the free-radical bromination of 2,2,4-trimethylpentane (B7799088) (isooctane).[3] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Experimental Protocol: Free Radical Bromination

Materials:

-

2,2,4-trimethylpentane

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light

-

An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like hexane)

-

Aqueous sodium thiosulfate (B1220275) or sodium bisulfite solution

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and an addition funnel, dissolve 2,2,4-trimethylpentane in the chosen inert solvent. If using a chemical initiator, add it to the reaction mixture.

-

Initiation: If using UV light, position the light source to irradiate the reaction vessel. If using a chemical initiator, gently heat the mixture to the appropriate temperature for the initiator's decomposition.

-

Bromination: Slowly add the brominating agent (bromine or NBS) from the addition funnel to the reaction mixture. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature. The characteristic red-brown color of bromine will fade as it is consumed.

-

Work-up: After the addition is complete and the reaction has gone to completion (as indicated by the disappearance of the bromine color), cool the mixture to room temperature.

-

Quenching: Wash the reaction mixture with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove any unreacted bromine.

-

Extraction: Separate the organic layer. Wash it with water and then with a saturated brine solution.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

The formation of the tertiary free radical is favored due to its higher stability compared to primary or secondary radicals, leading to this compound as the major product.[3]

Reaction Pathway

The synthesis of this compound from 2,2,4-trimethylpentane via free radical bromination can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols for the Solvolysis of 2-bromo-2,4,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for studying the solvolysis of 2-bromo-2,4,4-trimethylpentane, a tertiary alkyl halide. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a tertiary carbocation intermediate. The rate of this reaction is influenced by factors such as solvent polarity, temperature, and the nature of the leaving group. These application notes are designed to guide researchers in setting up and monitoring the solvolysis reaction, as well as in collecting and analyzing kinetic data.

The solvolysis of this compound is a classic example of an SN1 reaction where the solvent acts as the nucleophile. In a mixed solvent system, such as aqueous ethanol (B145695), both water and ethanol can act as nucleophiles, leading to the formation of an alcohol and an ether, respectively. The reaction also produces hydrobromic acid (HBr), the formation of which can be monitored to determine the reaction rate.

Kinetic studies of this compound confirm that it reacts via a limiting SN1 mechanism.[1] The rate of the reaction is dependent on the concentration of the alkyl halide but is independent of the concentration of the nucleophile.[1] The stability of the tertiary carbocation intermediate is a key factor driving the SN1 pathway.

Experimental Protocol: Kinetics of Solvolysis of this compound

This protocol details the procedure for determining the rate of solvolysis of this compound by monitoring the production of HBr using a titration method with a pH indicator.

Materials:

-

Ethanol (absolute)

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

-

Bromothymol blue indicator solution

-

Volumetric flasks

-

Pipettes

-

Burette

-

Erlenmeyer flasks

-

Stopwatch

-

Constant temperature water bath

Procedure:

-

Solvent Preparation: Prepare the desired solvent mixtures (e.g., 80:20, 70:30, 60:40 ethanol:water by volume) in volumetric flasks.

-

Reaction Mixture Preparation:

-

In an Erlenmeyer flask, pipette a specific volume of the chosen ethanol-water solvent (e.g., 50 mL).

-

Add a few drops of bromothymol blue indicator. The solution should be yellow-green.

-

Add a small, precise volume of the standardized NaOH solution from a burette to turn the solution blue. Record this initial volume.

-

-

Initiation of Reaction:

-

Prepare a stock solution of this compound in a non-nucleophilic solvent like acetone (e.g., 0.1 M).

-

To initiate the solvolysis, rapidly add a known volume of the this compound stock solution to the reaction mixture in the Erlenmeyer flask. Start the stopwatch immediately. This is time t=0.

-

-

Monitoring the Reaction:

-

The HBr produced during the solvolysis will neutralize the added NaOH, causing the indicator to change from blue back to yellow-green.

-

As soon as the color change occurs, record the time. Immediately add another precise aliquot of the NaOH solution to turn the solution blue again.

-

Continue this process of timing the color change and adding NaOH until a significant portion of the this compound has reacted.

-

-

Data Analysis:

-

The rate of the reaction can be determined by calculating the rate of HBr production.

-

The concentration of the alkyl halide at different time points can be calculated from the cumulative amount of NaOH added.

-

The rate constant (k) for the SN1 reaction can be determined by plotting ln[Alkyl Halide] versus time. The plot should yield a straight line with a slope of -k.

-

Safety Precautions:

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive. Handle with care.

Data Presentation

The quantitative data obtained from the solvolysis experiment should be organized for clear comparison. The following table provides a template for recording and presenting the kinetic data.

| Temperature (°C) | Solvent Composition (Ethanol:Water) | Initial [Alkyl Halide] (M) | Time (s) | Volume of NaOH added (mL) | [Alkyl Halide] remaining (M) | ln[Alkyl Halide] |

| 25 | 80:20 | 0.01 | 0 | 0 | 0.01 | -4.605 |

| 25 | 80:20 | 0.01 | t1 | V1 | [RX]1 | ln[RX]1 |

| 25 | 80:20 | 0.01 | t2 | V2 | [RX]2 | ln[RX]2 |

| 25 | 70:30 | 0.01 | 0 | 0 | 0.01 | -4.605 |

| 25 | 70:30 | 0.01 | t'1 | V'1 | [RX]'1 | ln[RX]'1 |

| 25 | 70:30 | 0.01 | t'2 | V'2 | [RX]'2 | ln[RX]'2 |

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the SN1 solvolysis reaction and the experimental workflow.

Caption: SN1 reaction pathway for the solvolysis of this compound.

Caption: Experimental workflow for the kinetic study of the solvolysis of this compound.

References

Application Notes & Protocols: Demonstrating SN1 Reactions with 2-bromo-2,4,4-trimethylpentane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The unimolecular nucleophilic substitution (SN1) reaction is a fundamental concept in organic chemistry, crucial for understanding reaction mechanisms in various chemical and pharmaceutical processes. 2-bromo-2,4,4-trimethylpentane is an excellent substrate for demonstrating the SN1 mechanism due to its tertiary alkyl halide structure. The bulky tert-butyl group at the 4-position sterically hinders the alternative bimolecular (SN2) pathway, while the tertiary nature of the carbon bearing the bromine atom allows for the formation of a relatively stable tertiary carbocation intermediate. This stability is the key factor driving the SN1 pathway.[1][2]

These application notes provide a detailed overview of the SN1 reaction using this compound, including the reaction kinetics, the competing E1 elimination pathway, and detailed experimental protocols for laboratory demonstration and analysis.

Reaction Kinetics and Mechanism

The SN1 reaction of this compound proceeds in a stepwise manner. The rate of the reaction is dependent solely on the concentration of the alkyl halide, exhibiting first-order kinetics.[3][4][5][6] The rate law is expressed as:

Rate = k[R-Br]

Where R-Br is this compound. The concentration of the nucleophile does not influence the reaction rate because it is not involved in the slow, rate-determining step.[3][5]

The mechanism involves three key steps:

-

Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide ion. This is the slowest step of the reaction and results in a planar, sp²-hybridized tertiary carbocation.[4][7]

-

Nucleophilic Attack: The nucleophile (often the solvent, in a process called solvolysis) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face.[4]

-

Deprotonation: If the nucleophile is neutral (e.g., water or ethanol), a final, rapid deprotonation step occurs to yield the final substitution product.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. chemist.sg [chemist.sg]

- 3. Khan Academy [khanacademy.org]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SN1 reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application of 2-bromo-2,4,4-trimethylpentane in Carbocation Rearrangement Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromo-2,4,4-trimethylpentane as a model substrate for studying carbocation rearrangements, specifically 1,2-methyl shifts. This tertiary alkyl halide is an excellent precursor for generating the 2,4,4-trimethylpentyl cation, which is prone to rearrangement to a more stable tertiary carbocation. This document outlines the synthesis of the starting material, experimental protocols for solvolysis reactions, and the expected products, supported by spectroscopic data.

Introduction

Carbocation rearrangements are fundamental processes in organic chemistry, often competing with substitution (SN1) and elimination (E1) reactions.[1][2] Understanding the factors that govern these rearrangements is crucial for predicting product distributions and designing synthetic routes. This compound serves as an ideal substrate for demonstrating a classic example of a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift.[3][4] Upon solvolysis, it forms a tertiary carbocation that can rearrange to a more stable tertiary carbocation, leading to a mixture of products. The analysis of this product mixture provides valuable insights into the kinetics and thermodynamics of carbocation behavior.

Synthesis of this compound

The starting material, this compound, can be synthesized from the corresponding alcohol, 2,4,4-trimethyl-2-pentanol, using an appropriate brominating agent.

Reaction:

(CH₃)₃CCH₂C(CH₃)₂OH + HBr → (CH₃)₃CCH₂C(CH₃)₂Br + H₂O

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,4,4-trimethyl-2-pentanol.

-

Addition of HBr: Cool the flask in an ice bath and slowly add a slight excess of concentrated hydrobromic acid (48%) through the dropping funnel with constant stirring.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

-

Purification: Filter the drying agent and purify the crude product by distillation to obtain pure this compound.

Carbocation Rearrangement Studies via Solvolysis

The solvolysis of this compound in a polar protic solvent, such as ethanol (B145695), proceeds via an SN1/E1 mechanism, involving the formation of a carbocation intermediate. This provides an excellent system to study the competing pathways of substitution, elimination, and rearrangement.

Experimental Protocol: Solvolysis of this compound

-

Reaction Setup: Prepare a solution of this compound in ethanol in a sealed reaction vessel. To facilitate the formation of the carbocation, a silver salt like silver nitrate (B79036) can be added, which precipitates the bromide ion as silver bromide.[5]

-

Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 50°C) to increase the rate. The progress of the reaction can be monitored by the formation of the AgBr precipitate.

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material, which can be monitored by GC), quench the reaction by adding water.

-

Extraction: Extract the product mixture with a suitable organic solvent like diethyl ether or pentane.

-

Washing and Drying: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

-

Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative ratios.[6]

Reaction Mechanism and Product Analysis

The solvolysis of this compound initially forms the tertiary 2,4,4-trimethylpentyl cation. This carbocation can then undergo several competing reactions:

-

Unrearranged Products (Substitution and Elimination): The initial carbocation can be trapped by the solvent (ethanol) to give the SN1 product, 2-ethoxy-2,4,4-trimethylpentane, or lose a proton to yield the E1 products, 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

-

Rearrangement: The initial tertiary carbocation can undergo a 1,2-methyl shift to form the more stable tertiary 2,3,4,4-tetramethylpentyl cation. This rearrangement is driven by the relief of steric strain and the formation of a more substituted carbocation.

-

Rearranged Products (Substitution and Elimination): The rearranged carbocation can then react with the solvent to give the rearranged substitution product, 2-ethoxy-2,3,4,4-tetramethylpentane, or lose a proton to form the rearranged elimination products, 2,3,4,4-tetramethyl-1-pentene and 2,3,4,4-tetramethyl-2-pentene.

Logical Relationship of the Solvolysis Reaction

Caption: Reaction pathway for the solvolysis of this compound.

Data Presentation